molecular formula C15H10FNO3 B6376948 2-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261894-97-6

2-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376948
CAS RN: 1261894-97-6
M. Wt: 271.24 g/mol
InChI Key: MIJKPHMWVAZIII-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2-CN-FMC-Phenol) is an organic compound with a wide range of applications in the fields of chemical synthesis and scientific research. It is a white crystalline solid with a melting point of 75-76°C and a boiling point of 289°C. 2-CN-FMC-Phenol is a versatile reagent that can be used as a synthetic intermediate in the synthesis of various organic compounds. In addition, it is used as a catalyst in organic reactions and as a starting material for the preparation of other compounds.

Mechanism of Action

2-CN-FMC-Phenol is an organic compound that acts as a catalyst in organic reactions. It facilitates the formation of carbon-carbon bonds or carbon-heteroatom bonds in organic molecules. The mechanism of action of 2-CN-FMC-Phenol is not well understood, but it is believed to involve the formation of a reactive intermediate species, which then reacts with the substrate molecules to form the desired product.
Biochemical and Physiological Effects
2-CN-FMC-Phenol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

2-CN-FMC-Phenol has several advantages for use in laboratory experiments. It is a versatile reagent that can be used as a starting material for the synthesis of various organic compounds. In addition, it is a relatively stable compound and is relatively non-toxic. However, it is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

2-CN-FMC-Phenol has a wide range of potential applications in the fields of chemical synthesis and scientific research. Further research is needed to explore its potential uses in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, research is needed to investigate its potential use as a catalyst in organic reactions and as a reagent in the synthesis of polymers and organometallic compounds. Furthermore, research is needed to explore its potential antioxidant and antimicrobial activities. Finally, research is needed to investigate its potential applications in the field of nanotechnology.

Synthesis Methods

2-CN-FMC-Phenol can be synthesized by a number of methods. The most common method is the reaction of 2-cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol with anhydrous hydrogen fluoride in the presence of a catalyst, such as palladium or platinum. This reaction produces a mixture of 2-CN-FMC-Phenol and 2-fluoro-5-(3-cyano-4-methoxycarbonylphenyl)phenol. The two products can then be separated by chromatography.

Scientific Research Applications

2-CN-FMC-Phenol has a wide range of applications in the field of scientific research. It is used as a catalyst in organic reactions and as a starting material for the preparation of other compounds. It is also used as a reagent in the synthesis of various organic compounds. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, it is used in the synthesis of polymers and in the preparation of organometallic compounds.

properties

IUPAC Name

methyl 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKPHMWVAZIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684932
Record name Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-97-6
Record name Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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